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Compound of Interest

Compound Name: 4-(2-Azidoethyl)phenol

Cat. No.: B13589104 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic properties of 4-(2-
Azidoethyl)phenol, a bifunctional molecule of interest in chemical biology and drug

development. Due to the limited availability of published experimental spectra for this specific

compound, this guide leverages predictive models and data from analogous structures to offer

a comprehensive overview of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) characteristics.

Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for 4-(2-
Azidoethyl)phenol. These values are derived from established principles of spectroscopy and

comparison with structurally related compounds.

Table 1: Predicted ¹H NMR Data for 4-(2-Azidoethyl)phenol
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Protons
Chemical Shift
(δ, ppm)

Multiplicity Integration Notes

Ar-H (ortho to -

OH)
6.80 - 6.90 Doublet 2H

Ar-H (ortho to -

CH₂CH₂N₃)
7.10 - 7.20 Doublet 2H

-OH 4.50 - 5.50 Broad Singlet 1H

Chemical shift is

concentration

and solvent

dependent.

-CH₂-N₃ 3.50 - 3.60 Triplet 2H

-CH₂-Ar 2.80 - 2.90 Triplet 2H

Table 2: Predicted ¹³C NMR Data for 4-(2-Azidoethyl)phenol

Carbon Chemical Shift (δ, ppm)

C-OH 154 - 156

C-CH₂CH₂N₃ 130 - 132

Ar-CH (ortho to -CH₂CH₂N₃) 129 - 131

Ar-CH (ortho to -OH) 115 - 117

-CH₂-N₃ 51 - 53

-CH₂-Ar 35 - 37

Table 3: Expected IR Absorption Bands for 4-(2-Azidoethyl)phenol
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Functional Group
Wavenumber
(cm⁻¹)

Intensity Vibration

Phenolic O-H 3200 - 3600 Strong, Broad O-H stretch

Azide (N₃) 2090 - 2140 Strong, Sharp
Asymmetric N=N=N

stretch

Aromatic C-H 3000 - 3100 Medium C-H stretch

Aliphatic C-H 2850 - 2960 Medium C-H stretch

Aromatic C=C 1500 - 1600 Medium C=C stretch

C-O 1200 - 1260 Strong C-O stretch

Table 4: Predicted Mass Spectrometry Fragmentation for 4-(2-Azidoethyl)phenol

m/z Ion Notes

163 [M]⁺ Molecular ion

135 [M - N₂]⁺
Loss of nitrogen gas from the

azide group

107 [M - CH₂N₃]⁺
Benzylic cleavage, loss of the

azidoethyl side chain

77 [C₆H₅]⁺ Phenyl cation

Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and

spectroscopic analysis of 4-(2-Azidoethyl)phenol.

Synthesis of 4-(2-Azidoethyl)phenol
A common route for the synthesis of 4-(2-Azidoethyl)phenol involves the nucleophilic

substitution of a suitable precursor, such as 4-(2-bromoethyl)phenol or 4-(2-iodoethyl)phenol,

with sodium azide.
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Materials:

4-(2-Bromoethyl)phenol or 4-(2-Iodoethyl)phenol

Sodium azide (NaN₃)

Dimethylformamide (DMF) or Acetone/Water mixture

Ethyl acetate

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Round-bottom flask

Magnetic stirrer and stir bar

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:

Dissolve 4-(2-bromoethyl)phenol (1 equivalent) in DMF in a round-bottom flask.

Add sodium azide (1.5 - 2 equivalents) to the solution.

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress

by thin-layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature and pour it into water.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution,

followed by brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator to yield the crude product.

Purify the crude product by column chromatography on silica gel to obtain pure 4-(2-
Azidoethyl)phenol.

Spectroscopic Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of purified 4-(2-Azidoethyl)phenol in
0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover the range of -2 to 12 ppm.

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

Process the data with an appropriate line broadening factor and reference the spectrum to

the residual solvent peak.

¹³C NMR Acquisition:

Set the spectral width to cover the range of 0 to 200 ppm.

Use a proton-decoupled pulse sequence.

Acquire a larger number of scans compared to ¹H NMR to achieve an adequate signal-to-

noise ratio.

Reference the spectrum to the solvent peak.
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2.2.2. Infrared (IR) Spectroscopy

Sample Preparation:

Neat (liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or

KBr).

Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and

press into a thin, transparent pellet.

Thin Film: Dissolve the sample in a volatile solvent, cast a film on a salt plate, and allow

the solvent to evaporate.

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer.

Acquisition:

Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹).

Acquire a background spectrum of the empty sample holder or pure KBr pellet.

Ratio the sample spectrum against the background spectrum to obtain the final

absorbance or transmittance spectrum.

2.2.3. Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol or acetonitrile).

Instrumentation: Analyze the sample using a mass spectrometer, typically with an

electrospray ionization (ESI) or electron ionization (EI) source.

Acquisition:

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass

spectrum in positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).
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EI-MS: Introduce the sample (often via a gas chromatograph) into the EI source. The

standard electron energy is 70 eV. Acquire the mass spectrum over a similar mass range.

Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis

of 4-(2-Azidoethyl)phenol.
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Caption: Workflow for the synthesis and spectroscopic analysis of 4-(2-Azidoethyl)phenol.
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Caption: Relationship between the compound and the information obtained from each

spectroscopic technique.

To cite this document: BenchChem. [Spectroscopic Analysis of 4-(2-Azidoethyl)phenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13589104#spectroscopic-analysis-of-4-2-azidoethyl-
phenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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